
1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” is likely to be an organic compound consisting of a pyrrole ring which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted at the 1-position with a 3-bromophenyl group and at the 2,5-positions with methyl groups. The 3-position of the pyrrole ring is substituted with a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyrrole and phenyl rings, the polar carboxylic acid group, and the bromine atom attached to the phenyl ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom on the phenyl ring could be replaced in a nucleophilic aromatic substitution reaction . The carboxylic acid group could react with bases to form salts, with alcohols to form esters, or with amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar carboxylic acid group and the aromatic rings would likely make the compound relatively high in molecular weight and with a higher boiling point compared to similar sized aliphatic compounds .科学的研究の応用
Environmental Exposure and Toxicity Studies
Environmental exposure and the impact of pesticides, including pyrrole derivatives, are a significant area of research. A study highlighted the importance of understanding the extent of environmental exposure to neurotoxic insecticides, including pyrrole derivatives, especially in young children for the development of public health policies (Babina et al., 2012). Similarly, the exposure to pyrethroid metabolites in the urine of children was studied, providing insights into the extent and factors affecting exposure to these chemicals (Ueyama et al., 2022).
Role in Anticancer Research
Cinnamic acid derivatives, structurally similar to pyrrole derivatives, have received significant attention in medicinal research as potential anticancer agents. The biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research has been extensively reviewed, indicating a renewed interest in these compounds for their medicinal properties (De et al., 2011).
Understanding Biocatalyst Inhibition
The inhibitory effects of carboxylic acids, including pyrrole derivatives, on microbes like Escherichia coli and Saccharomyces cerevisiae, are crucial for biorenewable chemical production. Understanding the impact of these compounds on cell membrane properties and metabolic processes can aid in engineering more robust strains for industrial applications (Jarboe et al., 2013).
Analysis of Humic Substances
The structural analysis of humic substances using techniques like thermochemolysis with Tetramethylammonium Hydroxide (TMAH) is vital. This method, which can also be applied to pyrrole derivatives, provides insights into the structural complexity of humic substances, crucial for understanding soil and environmental chemistry (Río & Hatcher, 2013).
Liquid-Liquid Extraction of Carboxylic Acids
The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is a critical process in the production of bio-based plastics. This process, relevant to the extraction of pyrrole derivatives, has seen significant developments in solvent systems and regeneration strategies, highlighting the importance of carboxylic acids in industrial applications (Sprakel & Schuur, 2019).
作用機序
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, the mechanism would depend on the specific biological target. If it’s used as a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and the other reactants .
Safety and Hazards
As with any chemical compound, handling “1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could potentially include reactivity hazards due to the presence of the bromine atom and health hazards due to the potential toxicity of the compound .
特性
IUPAC Name |
1-(3-bromophenyl)-2,5-dimethylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-8-6-12(13(16)17)9(2)15(8)11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSOGHQWGIRFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Br)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

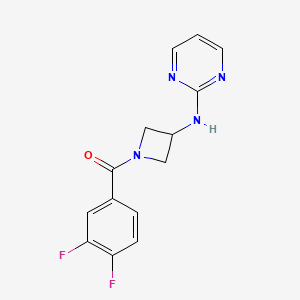
![1-[2-[5-(4-Chlorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2735404.png)

![6-Ethyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2735406.png)
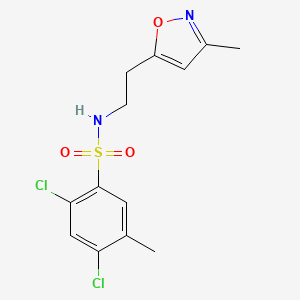
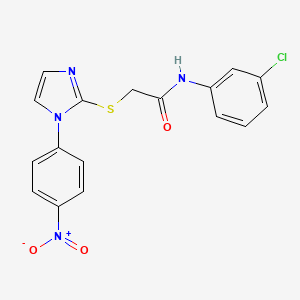
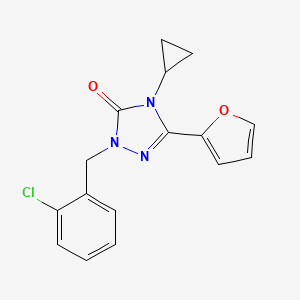
![methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2735411.png)

![[3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid](/img/structure/B2735414.png)
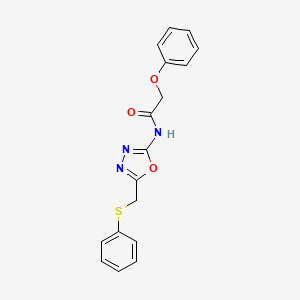
![3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2735418.png)
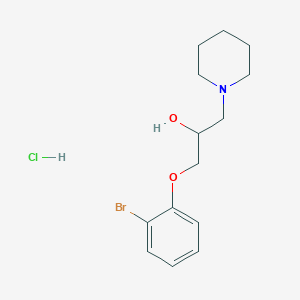
![(2-Methylsulfanylpyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2735424.png)